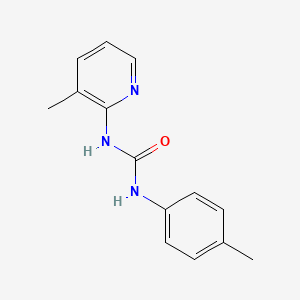![molecular formula C17H14N6OS B5785532 1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole, commonly referred to as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPO belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of MPO is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPO has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. MPO has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Additionally, MPO has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MPO has been found to exhibit a wide range of biochemical and physiological effects. MPO has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. MPO has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential as a therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPO is its versatility in the laboratory setting. MPO can be easily synthesized and purified, and it has been extensively studied in vitro and in vivo. Additionally, MPO has been found to be relatively stable, making it a reliable and consistent reagent for laboratory experiments. However, one of the limitations of MPO is its potential toxicity. While MPO has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cytotoxicity and cell death.
Future Directions
There are several future directions for research on MPO. One area of interest is the development of MPO derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of MPO and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of MPO as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis method of MPO involves the reaction of 3-methylbenzonitrile with thioacetic acid, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride and sodium azide. The final product, MPO, is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method of MPO has been extensively studied and optimized, and it has been found to be a reliable and efficient process.
Scientific Research Applications
MPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. MPO has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
properties
IUPAC Name |
5-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-12-6-5-9-14(10-12)23-17(19-21-22-23)25-11-15-18-16(20-24-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHQLOOGLMYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[1-(3-Methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)



![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)